molecular formula C17H18Cl2N4OS B3614882 4-allyl-3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole

4-allyl-3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole

Cat. No. B3614882
M. Wt: 397.3 g/mol
InChI Key: FWGUWKSKGGPMQJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an allyl group, a dichlorophenyl group, a pyrrolidinyl group, and a triazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, in particular, would add a level of three-dimensionality to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a triazole ring could potentially make it more stable, while the dichlorophenyl group could potentially make it more polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on what biological target it was designed to interact with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a drug, for example, future research could involve testing its efficacy and safety in clinical trials .

properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4OS/c1-2-7-23-16(13-6-5-12(18)10-14(13)19)20-21-17(23)25-11-15(24)22-8-3-4-9-22/h2,5-6,10H,1,3-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGUWKSKGGPMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-allyl-3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-allyl-3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
4-allyl-3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
4-allyl-3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
4-allyl-3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
4-allyl-3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole

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